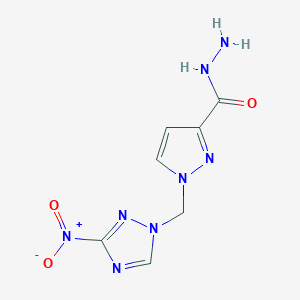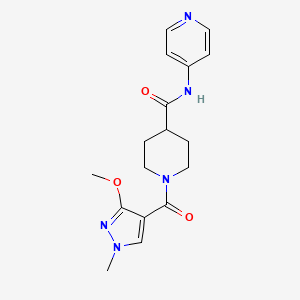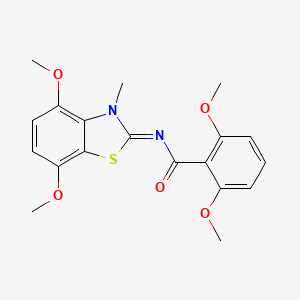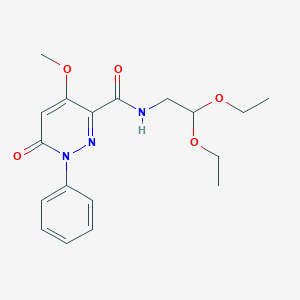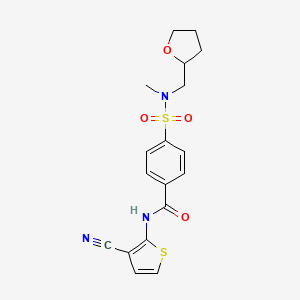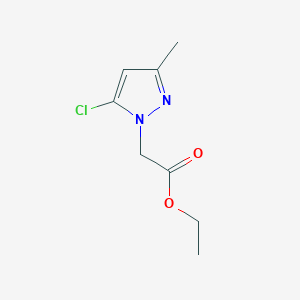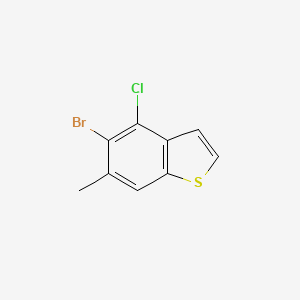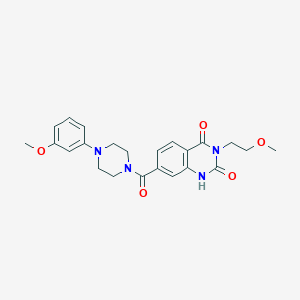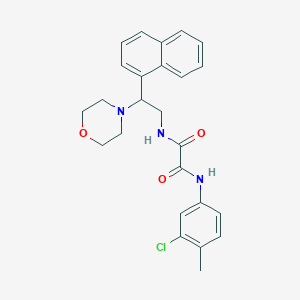
N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, commonly known as CMIO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMIO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 466.98 g/mol.
Applications De Recherche Scientifique
Sigma-1 Receptor Antagonism and Neuropathic Pain
Research on compounds structurally similar to N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, such as selective sigma-1 receptor (σ1R) antagonists, has demonstrated efficacy in models of nociceptive and neuropathic pain. For instance, E-52862 (S1RA), a novel selective σ1R antagonist, showed potential in alleviating sensory signs of diabetic neuropathy in Zucker diabetic fatty rats, a type 2 diabetes model (Paniagua et al., 2016).
Palladium-Catalyzed Dearomatization
Density functional theory (DFT) studies have been conducted on reactions involving compounds similar to the queried chemical, focusing on palladium-catalyzed dearomatization reactions. These studies help understand the mechanisms behind the formation of complex organic structures, which are relevant in synthesizing pharmaceuticals and materials (Xie et al., 2013).
Synthesis of Naphthylthioacetic Acids
Another research avenue involves the synthesis of naphthylthioacetic acids amides, showcasing methods for creating naphthalene derivatives. Such derivatives have applications in various chemical syntheses, highlighting the versatility of naphthalene-based compounds in organic chemistry (Yekhlef et al., 2016).
Antimicrobial and Molecular Docking Studies
Research on derivatives containing naphthalene and morpholine units has shown potential antimicrobial properties. Molecular docking studies of such compounds indicate their utility in developing new antimicrobial agents, demonstrating how structural modifications can influence biological activity (Ranjith et al., 2014).
Inhibition of ERK2 and Cytotoxicity
Compounds with naphthalene and morpholine components have been synthesized and evaluated for their ability to inhibit extracellular signal-regulated kinase 2 (ERK2), showing considerable antineoplastic activity. Such studies are crucial in the search for new cancer therapeutics (Aly et al., 2018).
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-17-9-10-19(15-22(17)26)28-25(31)24(30)27-16-23(29-11-13-32-14-12-29)21-8-4-6-18-5-2-3-7-20(18)21/h2-10,15,23H,11-14,16H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDXIDZXIBNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)
![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)
